molecular formula C24H19NO3 B3865054 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B3865054
M. Wt: 369.4 g/mol
InChI Key: CSVYPIWJKSQCLC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as CTDD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azatricyclic compounds and has a unique structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood, but several studies have proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in disease progression. For example, 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can reduce tumor growth and metastasis, alleviate pain and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its broad range of pharmacological activities, which makes it a versatile compound for research. In addition, 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is relatively easy to synthesize, and several modifications can be made to its structure to improve its efficacy and selectivity. However, one of the limitations of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its moderate solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is the development of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its interaction with various enzymes and proteins. Finally, further research is needed to optimize the synthesis of 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its derivatives, as well as to improve their pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a synthetic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. Its broad range of pharmacological activities and potential therapeutic applications make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Scientific Research Applications

4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer, antiviral, and antimicrobial activities. In addition, 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. These properties make 4-(3-cinnamoylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-[3-[(E)-3-phenylprop-2-enoyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-20(12-9-15-5-2-1-3-6-15)16-7-4-8-19(14-16)25-23(27)21-17-10-11-18(13-17)22(21)24(25)28/h1-12,14,17-18,21-22H,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVYPIWJKSQCLC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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